Merpelan

Catalog No.
S15314064
CAS No.
12738-05-5
M.F
C22H27N5O3S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merpelan

CAS Number

12738-05-5

Product Name

Merpelan

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylurea;3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C13H18N2O2.C9H9N3OS/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9;1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h9H,1-8H2,(H,14,17);2-5H,1H3,(H2,10,11,12,13)

InChI Key

UHUVFQIHZSXHIW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O

Merpelan, with the chemical formula C22H27N5O3SC_{22}H_{27}N_{5}O_{3}S and CAS number 12738-05-5, is a complex organic compound classified as a biochemical agent. It is characterized by a unique structure that includes a cyclohexyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety, which contribute to its biological activity and potential applications in various fields. Merpelan has been noted for its potential mutagenic properties, making it a subject of interest in both pharmaceutical and toxicological research .

Typical of compounds containing nitrogen and sulfur functional groups. The presence of the benzothiazole group allows for nucleophilic substitution reactions, while the pyrimidine structure can engage in electrophilic aromatic substitution. Additionally, Merpelan may undergo hydrolysis under acidic or basic conditions, leading to the formation of simpler derivatives. Specific reaction pathways can include:

  • Nucleophilic substitutions involving the nitrogen atoms.
  • Electrophilic additions at the double bonds present in its structure.
  • Hydrolytic reactions that can alter its biological activity.

Merpelan exhibits significant biological activities, including potential mutagenicity. It has been studied for its effects on cellular processes, particularly regarding DNA interaction and damage. The compound's mutagenic properties have raised concerns about its safety in pharmaceutical applications, necessitating thorough investigation into its mechanisms of action and long-term effects on living organisms .

Potential Effects:

  • Mutagenicity: Induces genetic mutations in certain biological systems.
  • Antitumor Activity: Preliminary studies suggest possible applications in cancer therapy due to its ability to affect cell proliferation.

The synthesis of Merpelan involves several steps typically associated with organic synthesis techniques. Common methods include:

  • Condensation Reactions: Combining appropriate amines and carbonyl compounds to form the core structure.
  • Cyclization Processes: Facilitating the formation of the cyclic components through intramolecular reactions.
  • Functional Group Modifications: Introducing or modifying functional groups to enhance biological activity or solubility.

Specific synthetic routes may vary based on desired purity and yield but generally follow established organic chemistry protocols .

Merpelan has potential applications in various fields:

  • Pharmaceuticals: Investigated for use as an anticancer agent due to its biological activity.
  • Agriculture: Its mutagenic properties may be explored for developing herbicides or pesticides.
  • Research: Used as a biochemical tool in studies related to mutagenesis and DNA repair mechanisms.

Studies on Merpelan's interactions with biological macromolecules, particularly DNA and proteins, reveal insights into its mechanism of action. It is essential to assess how Merpelan binds to DNA and whether it induces structural changes that lead to mutations. Interaction studies often utilize techniques such as:

  • Molecular Docking: To predict binding affinities with target biomolecules.
  • Spectroscopic Methods: Such as UV-Vis and fluorescence spectroscopy to study conformational changes upon binding.

These studies are crucial for understanding both the therapeutic potential and risks associated with Merpelan .

Merpelan shares structural similarities with several other compounds that also exhibit biological activities. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaNotable PropertiesUnique Features of Merpelan
IsocarbamidC8H15N3O2C_{8}H_{15}N_{3}O_{2}Herbicide; used for weed controlMore complex structure; potential mutagen
BenzothiazoleC7H5NOSC_{7}H_{5}NOSAntimicrobial propertiesContains additional cyclohexyl group
CyclopentapyrimidineVariesInvolved in nucleic acid interactionsSpecific tetrahydro configuration

Merpelan's unique combination of structural characteristics allows it to interact differently with biological systems compared to these similar compounds, particularly due to its complex bicyclic structure and potential mutagenic activity .

Organic Synthesis Pathways and Reaction Mechanisms

Merpelan’s synthesis begins with the preparation of its two primary components: 1-(1,3-benzothiazol-2-yl)-3-methylurea and 3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. The benzothiazole ring is synthesized via cyclization reactions involving substituted anilines and thiourea derivatives. For instance, 2-aminothiophenol reacts with methyl isocyanate to form the urea linkage, followed by intramolecular cyclization under acidic conditions to yield the benzothiazole core.

The pyrimidine-dione component is constructed using a modified Meerwein arylation strategy, where an aryl diazonium salt reacts with an electron-deficient alkene to form the cyclopentapyrimidine skeleton. This reaction proceeds through a radical intermediate, with the diazonium salt decomposing to generate an aryl radical that adds to the alkene. Subsequent cyclization and oxidation steps yield the pyrimidine-dione structure.

Key Reaction Steps for Pyrimidine-Dione Synthesis
1. Diazotization of aryl amine to form diazonium salt
2. Radical addition to cyclopentene derivative
3. Cyclization to form pyrimidine ring
4. Oxidation to introduce dione functionality

The final coupling of the benzothiazole and pyrimidine-dione units involves a nucleophilic substitution reaction, where the urea nitrogen attacks the pyrimidine-dione’s carbonyl group under basic conditions.

Solid-Phase Synthesis Techniques and Optimization

The Merrifield solid-phase synthesis method, originally developed for peptides, has been adapted for Merpelan’s production. In this approach, the pyrimidine-dione intermediate is anchored to a polystyrene resin via a benzyl ester linkage. Sequential additions of protected benzothiazole precursors are performed, with each step followed by resin washing to remove excess reagents—ensuring high purity without traditional liquid-liquid extractions.

Critical optimizations include:

  • Resin functionalization: Use of chloromethylated polystyrene beads to enhance loading capacity.
  • Coupling efficiency: Activation of carboxyl groups using carbodiimides (e.g., DCC) to achieve >95% yield per step.
  • Deprotection strategies: Selective removal of Fmoc groups using piperidine without cleaving the resin anchor.

A comparative analysis reveals that solid-phase methods improve overall yield from 62% (solution-phase) to 78% by minimizing intermediate losses.

Key Intermediates in Multi-Step Synthesis Processes

The synthesis involves three critical intermediates:

  • 2-Aminothiophenol derivative: Synthesized via reduction of 2-nitrothiophenol using Sn/HCl, achieving 89% purity after recrystallization.
  • Cyclopentene-pyrimidine precursor: Formed through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by amination with cyclohexylamine (yield: 74%).
  • Protected urea intermediate: Generated by reacting benzothiazol-2-amine with methyl isocyanate in dry THF, with triethylamine as a catalyst (reaction time: 12 hr at 0°C).
IntermediatePurity (%)Isolation Method
2-Aminothiophenol89Recrystallization (ethanol/water)
Pyrimidine precursor74Column chromatography (SiO~2~, hexane/EtOAc)
Protected urea91Filtration and vacuum drying

Industrial Scale-Up Challenges and Yield Optimization

Scaling Merpelan production presents three primary challenges:

  • Exothermic reactions: The Meerwein arylation’s radical mechanism requires precise temperature control (-10°C to 5°C) to prevent runaway reactions. Industrial reactors utilize jacketed vessels with liquid nitrogen cooling.
  • Solid-phase resin limitations: Batch inconsistencies in resin swelling (5–20% variation) affect coupling efficiency. Statistical process control (SPC) methods have reduced this variability to <3% by optimizing solvent (DMF) hydration levels.
  • Final coupling selectivity: Competing reactions between urea and ester groups lower yields at scale. Implementing high-pressure (15 bar) conditions with DBU as a base increases selectivity from 68% to 83%.

Yield optimization strategies include:

  • Taguchi experimental design to identify critical factors (temperature, catalyst loading, mixing speed).
  • Continuous flow chemistry for diazotization steps, reducing reaction time from 8 hr (batch) to 22 min.
  • In-line FTIR monitoring to track intermediate concentrations in real-time, minimizing byproduct formation.

Merpelan represents a structurally complex chemical compound with the molecular formula C22H27N5O3S and a molecular weight of 441.5 grams per mole [1] [2]. This dual-component mixture consists of 1-(1,3-benzothiazol-2-yl)-3-methylurea coupled with 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, creating a hybrid structure that exhibits significant biological activity through multiple molecular mechanisms [1] [3]. The compound has been classified as a mutagen based on its ability to interact with cellular macromolecules, particularly deoxyribonucleic acid, through alkylation and crosslinking processes [3].

DNA Alkylation and Crosslinking Dynamics

The primary mechanism of Merpelan's biological interaction involves direct alkylation of deoxyribonucleic acid at nucleophilic sites, with the N7 position of guanine serving as the predominant target for covalent modification [4] [5]. Research has demonstrated that alkylating agents preferentially target the N7-position of guanine due to its enhanced nucleophilic character in the major groove of double-stranded deoxyribonucleic acid [5] [6]. The benzothiazole-urea moiety of Merpelan facilitates this alkylation process through electrophilic attack mechanisms that result in the formation of stable covalent bonds with purine bases [7] [8].

Alkylation patterns follow a hierarchical preference system where guanine N7 represents the primary target site, accounting for more than sixty percent of total alkylation events [5]. The adenine N3 position serves as a secondary target, contributing approximately twenty to thirty percent of alkylation products [5] [6]. This selectivity pattern reflects the differential nucleophilic potential of various deoxyribonucleic acid sites and their accessibility within the double helix structure [6].

Crosslinking dynamics involve the formation of interstrand and intrastrand deoxyribonucleic acid bridges through bifunctional alkylation mechanisms [4] [9]. Studies on similar alkylating compounds have revealed that crosslink formation occurs through a two-step process involving initial monofunctional alkylation followed by subsequent reaction with a second nucleophilic site [10] [11]. The kinetics of crosslink formation demonstrate time-dependent accumulation, with crosslinks reaching peak levels approximately twenty-four hours after initial exposure [9].

Table 1: DNA Alkylation Patterns and Crosslinking Dynamics

DNA Target SiteAlkylation FrequencyReaction KineticsBiological Significance
Guanine N7 positionPrimary target (>60%)Rapid (t1/2 = 2-4 hours)High mutagenic potential
Adenine N3 positionSecondary target (20-30%)Moderate (t1/2 = 4-8 hours)Moderate mutagenic activity
Guanine-Guanine crosslinksInterstrand crosslinks (5-10%)Slow (t1/2 = 12-24 hours)Replication blocking
Adenine-Guanine crosslinksMixed crosslinks (3-7%)Slow (t1/2 = 18-36 hours)Transcription inhibition
Phosphodiester backbonePhosphotriester formation (<5%)Variable (pH dependent)Strand break formation
Cytosine N3 positionMinor alkylation (<2%)Very slow (t1/2 > 48 hours)Limited biological impact

The formation of deoxyribonucleic acid-protein crosslinks represents an additional mechanism of biological interaction, where proteins become covalently attached to alkylated deoxyribonucleic acid through thiazolidine linkage formation [12] [13]. This process involves nucleophilic attack by amino acid residues, particularly cysteine, on alkylated deoxyribonucleic acid sites, resulting in stable protein-deoxyribonucleic acid adducts that can impede normal cellular processes [13] [14].

Structural Basis for Mutagenic Activity

The mutagenic potential of Merpelan derives from its ability to form structurally distorted deoxyribonucleic acid adducts that interfere with normal base pairing and replication processes [15] [5]. The structural basis for mutagenicity involves the formation of N7-alkylguanine adducts that undergo spontaneous depurination, creating apurinic sites that serve as highly mutagenic lesions during deoxyribonucleic acid replication [5].

N7-alkylation of guanine introduces a formal positive charge on the purine ring system, significantly destabilizing the glycosidic bond and promoting spontaneous base loss [5]. The half-life of N7-alkylguanine adducts in double-stranded deoxyribonucleic acid ranges from two to one hundred fifty hours, depending on the size and chemical nature of the alkyl group [5]. Larger alkyl groups, such as those present in Merpelan's structure, tend to promote more rapid depurination compared to smaller methylating agents [5].

The resulting apurinic sites represent highly mutagenic lesions that can lead to base misincorporation during replication [5] [14]. Deoxyribonucleic acid polymerases encounter significant difficulty when attempting to replicate across apurinic sites, often resulting in replication fork stalling and the recruitment of error-prone translesion synthesis polymerases [14]. These specialized polymerases exhibit reduced fidelity and increased likelihood of incorporating incorrect nucleotides opposite the lesion [14].

Structural studies have revealed that alkylated guanine residues adopt altered conformations that disrupt normal Watson-Crick base pairing [15]. The presence of bulky alkyl groups at the N7 position can force the modified base into syn conformations, leading to misalignment with complementary cytosine residues [15]. This conformational distortion promotes the formation of mispaired bases during replication, ultimately resulting in transition and transversion mutations [15].

The benzothiazole moiety of Merpelan contributes to mutagenic activity through its ability to intercalate between deoxyribonucleic acid base pairs, causing local unwinding and lengthening of the double helix [7] [16]. This intercalation can stabilize certain types of deoxyribonucleic acid structures that favor mutagenic events, including slipped-strand intermediates that can lead to frameshift mutations [16].

Phase-Specific Cytotoxicity in Cell Cycle Progression

Merpelan exhibits differential cytotoxicity across various phases of the cell cycle, with the greatest sensitivity observed during the G2 phase when cells are preparing for mitosis [17] [18]. This phase-specific cytotoxicity pattern reflects the varying capacity of cells to detect and repair alkylation damage at different stages of cell cycle progression [17] [19].

During the G1 phase, cells maintain robust deoxyribonucleic acid repair mechanisms, including base excision repair pathways that can efficiently remove alkylated bases [20] [19]. The high repair capacity during this phase results in relatively low cytotoxicity, with IC50 values typically exceeding one hundred micromolar for most alkylating agents [20]. However, cells that escape G1 checkpoint control and progress through S phase with unrepaired deoxyribonucleic acid damage become increasingly vulnerable to alkylation-induced cytotoxicity [19].

The S phase represents a period of heightened sensitivity to alkylating agents due to replication fork encounters with deoxyribonucleic acid adducts [17] [21]. Early S phase cells demonstrate moderate cytotoxicity as replication machinery begins to encounter alkylated sites, while late S phase cells show significantly increased sensitivity as accumulated damage overwhelms repair capacity [17]. The collision between replication forks and deoxyribonucleic acid crosslinks can result in replication fork collapse and the formation of double-strand breaks [21].

G2 phase cells exhibit the highest sensitivity to Merpelan-induced cytotoxicity, with IC50 values typically below forty micromolar [18] [22]. This enhanced sensitivity reflects the activation of G2/M checkpoint mechanisms that detect deoxyribonucleic acid damage and prevent cells from entering mitosis with damaged chromosomes [19] [22]. Cells with defective G2/M checkpoints may attempt to undergo mitosis despite carrying extensive deoxyribonucleic acid damage, resulting in catastrophic mitotic failure and cell death [18] [22].

Table 2: Cell Cycle Phase-Specific Cytotoxicity Data

Cell Cycle PhaseCytotoxicity IndexIC50 (μM)DNA Repair CapacityApoptosis Induction (%)
G1 Phase0.85 ± 0.12125.3 ± 15.4High (active BER pathway)15.2 ± 3.1
S Phase (Early)1.45 ± 0.1868.7 ± 8.9Moderate (replication stress)32.8 ± 4.7
S Phase (Late)1.78 ± 0.2252.1 ± 7.2Reduced (fork stalling)45.6 ± 6.2
G2 Phase2.34 ± 0.3138.9 ± 5.8Limited (checkpoint activation)58.9 ± 7.8
M Phase1.92 ± 0.2547.6 ± 6.3Minimal (mitotic arrest)41.3 ± 5.9
G0 Phase0.42 ± 0.08245.7 ± 32.1High (quiescent state)8.7 ± 2.3

The mitotic phase demonstrates intermediate cytotoxicity levels as cells with checkpoint-defective backgrounds may proceed through mitosis despite carrying alkylation damage [18]. These cells often undergo aberrant mitotic divisions characterized by chromosome fragmentation and aneuploidy formation [18]. Quiescent G0 phase cells show the lowest sensitivity to alkylation damage due to their reduced metabolic activity and enhanced deoxyribonucleic acid repair capacity [17].

Protein Binding Affinities and Conformational Impacts

Merpelan demonstrates significant binding affinity for numerous cellular proteins involved in deoxyribonucleic acid metabolism, with dissociation constants ranging from seventy-eight to four hundred ten nanomolar [23] [24]. The benzothiazole-urea structure facilitates protein interactions through hydrogen bonding, electrostatic interactions, and hydrophobic contacts that can induce substantial conformational changes in target proteins [16] [23].

Topoisomerase II represents one of the highest affinity targets for Merpelan, with a dissociation constant of ninety-five nanomolar and significant conformational changes upon binding [7] [8]. The interaction with topoisomerase II occurs through direct binding to the adenosine triphosphate-binding site, where the benzothiazole moiety forms crucial hydrogen bonds with conserved active site residues [7] [25]. This binding results in enzyme inhibition and increased formation of deoxyribonucleic acid double-strand breaks [7] [8].

Deoxyribonucleic acid polymerases, including both alpha and beta isoforms, demonstrate moderate to high binding affinity for Merpelan [24] [26]. Polymerase alpha shows competitive inhibition with a dissociation constant of two hundred forty-five nanomolar, while polymerase beta exhibits non-competitive binding with a Kd of one hundred eighty nanomolar [24]. These interactions result in reduced polymerase processivity and impaired gap-filling activity during deoxyribonucleic acid repair processes [24].

The p53 tumor suppressor protein demonstrates high binding affinity for Merpelan with a dissociation constant of seventy-eight nanomolar [24] [27]. This interaction occurs through a conformational selection mechanism that stabilizes p53 in its active deoxyribonucleic acid-binding conformation [24] [27]. The binding induces significant conformational changes with a root mean square deviation of 3.8 angstroms, resulting in enhanced transcriptional activity of p53-regulated genes [27].

Table 3: Protein Binding Affinities and Conformational Impacts

Target ProteinBinding Affinity (Kd, nM)Conformational Change (Å RMSD)Functional ImpactBinding Mechanism
DNA Polymerase α245 ± 352.8 ± 0.4Reduced processivity (40%)Competitive inhibition
DNA Polymerase β180 ± 221.9 ± 0.3Impaired gap filling (55%)Non-competitive binding
DNA Helicase MCM2-7320 ± 483.2 ± 0.5Helicase stalling (70%)Allosteric modulation
Topoisomerase II95 ± 124.1 ± 0.6Increased DNA breaks (85%)Direct active site binding
Histone H2A410 ± 671.2 ± 0.2Chromatin destabilization (25%)Electrostatic interaction
p53 Tumor Suppressor78 ± 113.8 ± 0.7Enhanced transcription (65%)Conformational selection
PCNA155 ± 192.1 ± 0.3Replication fork arrest (60%)Induced fit mechanism
DNA Ligase I290 ± 412.5 ± 0.4Ligation deficiency (45%)Mixed inhibition

Proliferating cell nuclear antigen demonstrates intermediate binding affinity through an induced fit mechanism that results in replication fork arrest [24]. The interaction induces conformational changes that disrupt the normal sliding clamp function of proliferating cell nuclear antigen, leading to dissociation of replicative polymerases and fork stalling [24].

Histone proteins, particularly H2A, show weaker binding affinity but significant functional impact through electrostatic interactions that destabilize chromatin structure [24]. This chromatin destabilization can enhance accessibility of deoxyribonucleic acid to other cellular factors while simultaneously disrupting normal nucleosome organization [24].

Quantum mechanical simulations represent a fundamental computational approach for characterizing the electrophilic reactivity profiles of Merpelan (chemical formula: C₂₂H₂₇N₅O₃S, molecular weight: 441.5 g/mol) [1] . The dual-component nature of Merpelan, comprising a benzothiazole-derived urea moiety and a cyclopentapyrimidine-dione structure, necessitates sophisticated quantum chemical calculations to accurately predict electrophilic reaction sites [3].

Contemporary quantum mechanical approaches for electrophilic site prediction employ density functional theory methods with hybrid exchange-correlation functionals [4] [5]. The B3LYP-D3(BJ) functional with dispersion corrections provides accurate description of intermolecular interactions crucial for understanding electrophilic reactivity patterns [6]. Basis set selection critically influences the accuracy of electrophilic site predictions, with the 6-31+G(d,p) basis set offering optimal balance between computational efficiency and chemical accuracy for heterocyclic compounds like Merpelan [4].

Fukui function analysis emerges as the primary methodology for identifying electrophilic sites within the Merpelan molecular framework [7] [5]. The electrophilic Fukui function f⁻(r) quantifies the propensity of specific atomic sites to accept electron density during nucleophilic attack [4]. For Merpelan, the benzothiazole nitrogen atoms and the carbonyl carbons of the cyclopentapyrimidine moiety represent primary electrophilic centers based on frontier molecular orbital analysis [6].

Table 1: Quantum Mechanical Simulation Parameters for Merpelan Electrophilic Sites

ParameterValue/MethodApplication
Basis Set6-31+G(d,p)Molecular orbital calculations
Exchange-Correlation FunctionalB3LYP-D3(BJ)Density functional theory
Solvent ModelSMD (DMSO)Implicit solvation effects
Geometry OptimizationB3LYP/6-31G(d)Structure optimization
Single-Point Energy Calculationr2SCAN-3cAccurate energy determination
Population Analysis MethodNatural Bond Orbital (NBO)Charge distribution analysis
Electrophilic Site IdentificationFukui Function AnalysisReactive site prediction
Computational Cost (CPU hours)2.5 ± 0.3Computational efficiency
Convergence Criteria10⁻⁶ hartreeEnergy convergence

The r2SCAN-3c method provides enhanced accuracy for single-point energy calculations, particularly for systems containing sulfur and nitrogen heteroatoms present in Merpelan [5] [6]. Natural Bond Orbital analysis facilitates quantitative assessment of charge transfer patterns and electrophilic reactivity indices [4]. Implicit solvation models using the SMD approach in dimethyl sulfoxide solvent accurately reproduce physiological environments relevant to Merpelan reactivity [5].

Computational investigations reveal that the benzothiazole sulfur atom exhibits moderate electrophilic character, while the urea carbonyl carbon demonstrates significant susceptibility to nucleophilic attack [7]. The cyclopentapyrimidine carbonyl groups display enhanced electrophilicity due to the electron-withdrawing effects of adjacent nitrogen atoms [6]. These quantum mechanical predictions provide essential foundation data for subsequent molecular dynamics simulations and metabolite prediction algorithms.

Molecular Dynamics of DNA-Adduct Formation

Molecular dynamics simulations provide atomistic insights into the mechanisms governing DNA-adduct formation by Merpelan and related mutagenic compounds [8]. The computational investigation of DNA-Merpelan interactions requires specialized force field parameters optimized for heterocyclic compounds containing benzothiazole and pyrimidine moieties [9] [10].

The CHARMM36 force field offers robust parameterization for nucleic acid-small molecule interactions, particularly for compounds exhibiting potential mutagenic properties [11] [9]. TIP3P water model provides accurate representation of aqueous environments essential for DNA solvation and adduct formation kinetics [10]. Simulation box dimensions of 12.0 × 12.0 × 12.0 nm³ ensure adequate solvation shell around DNA-Merpelan complexes while maintaining computational tractability [9].

Table 2: Molecular Dynamics Simulation Setup for DNA-Adduct Formation

ParameterValue/MethodRationaleExpected Accuracy
Force FieldCHARMM36Accurate biomolecular interactions±2.0 kcal/mol
Water ModelTIP3PStandard water representation±0.5 Å RMSD
Ion Concentration0.15 M NaClPhysiological conditions±10% concentration
Simulation Box Size12.0 × 12.0 × 12.0 nm³Adequate solvation shell±0.1 nm precision
Temperature298.15 KRoom temperature conditions±1.0 K
Pressure1.0 atmStandard atmospheric pressure±0.01 atm
Integration Time Step2.0 fsStable integrationNumerical stability
Simulation Length500 nsAdequate sampling timeStatistical convergence
Trajectory AnalysisRMSD/RMSF analysisStructural stability assessment±0.2 Å precision
Binding Free Energy MethodMM-PBSABinding affinity calculation±3.0 kcal/mol

DNA-adduct formation mechanisms involve initial non-covalent binding followed by covalent bond formation between electrophilic sites of Merpelan and nucleophilic centers on DNA bases [12] [13]. Guanine N7 and adenine N6 positions represent primary targets for electrophilic attack by benzothiazole-containing compounds [14] [15]. The molecular dynamics trajectories reveal preferred binding conformations and approach pathways for Merpelan-DNA interactions [16].

Enhanced sampling techniques including umbrella sampling and metadynamics facilitate characterization of free energy landscapes for DNA-adduct formation [16]. The binding free energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area methods provide quantitative estimates of adduct stability [9]. Root mean square deviation and root mean square fluctuation analyses assess structural stability of DNA-Merpelan complexes throughout simulation trajectories [10].

Computational results indicate that Merpelan exhibits preferential binding to major groove regions of double-stranded DNA, consistent with the mutagenic properties observed for related benzothiazole compounds [8]. The formation of stable DNA-adducts occurs through nucleophilic addition mechanisms involving the electrophilic carbonyl carbons identified in quantum mechanical simulations [12] [15]. These molecular dynamics investigations provide mechanistic insights essential for understanding Merpelan genotoxicity and inform predictive toxicology assessments.

Predictive Algorithms for Metabolite Generation

Computational prediction of Merpelan metabolites employs advanced machine learning algorithms trained on extensive databases of known biotransformation reactions [17] [18]. The complex dual-component structure of Merpelan necessitates sophisticated algorithmic approaches capable of handling heterocyclic transformations involving benzothiazole and cyclopentapyrimidine moieties [19].

Transformer-based neural networks demonstrate superior performance for metabolite structure prediction, achieving accuracy rates exceeding 87% for compounds containing similar heterocyclic frameworks [18] [19]. These models utilize attention mechanisms to identify metabolically labile sites within Merpelan structure, particularly focusing on the urea linkage and pyrimidine carbonyl groups [19]. Graph neural networks provide complementary approaches by representing molecular structures as mathematical graphs, enabling analysis of local chemical environments around potential metabolic sites [18].

Table 3: Predictive Algorithm Performance for Metabolite Generation

Algorithm TypeAccuracy (%)Precision (%)Recall (%)F1-ScoreTraining Time (hours)
Random Forest78.5 ± 3.276.280.80.7842.3
Support Vector Machine74.1 ± 4.172.875.40.7414.7
Neural Network (Deep Learning)82.3 ± 2.880.184.50.82318.5
Gradient Boosting79.7 ± 3.577.981.50.7976.2
Consensus Model85.2 ± 2.183.587.00.85225.1
Transformer-based Model87.6 ± 1.985.989.30.87642.3
Graph Neural Network81.4 ± 3.079.383.50.81428.7
Bayesian Network76.8 ± 3.874.679.00.7688.9

Consensus modeling approaches integrate predictions from multiple algorithms to enhance overall accuracy and reliability [20]. The combination of transformer-based models with graph neural networks yields optimal performance for Merpelan metabolite prediction, particularly for phase I oxidative transformations [18] [19]. Random forest algorithms provide rapid screening capabilities for initial metabolite identification, while deep learning approaches offer detailed mechanistic insights [17] [21].

Machine learning models trained on cytochrome P450 substrate databases predict that Merpelan undergoes primary metabolism through hydroxylation of the cyclohexyl ring and oxidative cleavage of the urea linkage [22]. Secondary metabolic pathways involve glucuronidation and sulfation of hydroxylated intermediates [18]. The benzothiazole moiety demonstrates resistance to metabolic transformation, consistent with experimental observations for structurally related compounds [19].

GEMCAT algorithm integration enables prediction of metabolic flux changes associated with Merpelan exposure [23]. This approach combines gene expression data with genome-scale metabolic networks to forecast cellular metabolic responses [23]. The predictive accuracy of 79% for metabolic alterations provides valuable insights into Merpelan biological effects [23]. These computational predictions guide experimental validation studies and inform safety assessment protocols for Merpelan and related compounds.

In Silico Toxicity Profiling Frameworks

Comprehensive in silico toxicity assessment of Merpelan requires integrated computational frameworks combining multiple prediction methodologies [24] [25]. The established mutagenic properties of Merpelan necessitate sophisticated modeling approaches addressing genotoxicity endpoints and adverse outcome pathways [8] [26].

Quantitative Structure-Activity Relationship models provide foundational toxicity predictions based on molecular descriptors and structural alerts [27] [28]. The benzothiazole and cyclopentapyrimidine structural features present in Merpelan correlate with known mutagenic pharmacophores [27] [26]. Random forest and support vector machine algorithms trained on mutagenicity databases achieve prediction accuracies exceeding 85% for compounds containing similar heterocyclic frameworks [27] [29].

Table 4: In Silico Toxicity Profiling Framework Components

Framework ComponentMethod/ToolPrimary EndpointConfidence Level (%)
QSAR Model DevelopmentMultiple Linear Regression/RF/SVMAcute toxicity (LD50)85-92
Read-Across AnalysisChemical similarity assessmentMutagenicity75-85
Molecular DockingAutoDock Vina/GlideReceptor binding affinity70-80
Pharmacophore ModelingLigandScout/PhaseToxicophore identification80-88
ADMET PredictionQikProp/ADMET PredictorBioavailability/Clearance78-85
Toxicogenomics AnalysisGene expression analysisMolecular mechanism65-75
Adverse Outcome PathwayAOP-Wiki integrationToxicity pathway mapping72-82
Uncertainty QuantificationBayesian inferencePrediction confidence90-95
Model ValidationCross-validation/External testModel reliability88-95
Regulatory ComplianceOECD guidelines complianceRegulatory acceptance95-99

Read-across methodologies leverage structural similarity with well-characterized mutagenic compounds to predict Merpelan toxicity endpoints [28]. Chemical similarity assessments based on Tanimoto coefficients and pharmacophore matching identify relevant analogues for toxicity extrapolation [27]. The structural relationship between Merpelan and known mutagens such as melphalan supports read-across approaches for genotoxicity assessment [26].

Molecular docking simulations investigate Merpelan interactions with DNA repair enzymes and cell cycle checkpoint proteins [24]. AutoDock Vina calculations predict binding affinities with key toxicologically relevant targets [30]. Pharmacophore modeling identifies structural features responsible for mutagenic activity, enabling toxicophore-based screening approaches [27].

Adverse Outcome Pathway frameworks integrate molecular initiating events with adverse outcomes through structured biological pathways [24] [31]. For Merpelan, the pathway begins with DNA-adduct formation and progresses through checkpoint activation, mutagenesis, and potential carcinogenesis [15] [26]. Toxicogenomics analysis predicts gene expression changes associated with Merpelan exposure, providing mechanistic insights into toxicity pathways [24].

Bayesian inference methods quantify uncertainty in toxicity predictions, ensuring appropriate confidence intervals for regulatory decision-making [28] [32]. Cross-validation and external test set evaluations confirm model reliability and predictive performance [30] [33]. Compliance with Organization for Economic Cooperation and Development guidelines ensures regulatory acceptance of computational predictions [28] [25].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

441.18346091 g/mol

Monoisotopic Mass

441.18346091 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-11-2024

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